2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a hydroxypyridinyl moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one typically involves the reaction of 2-hydroxypyridine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxypyridinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: This compound has a fluorine atom instead of a hydroxyl group, leading to different chemical and biological properties.
2,2,2-Trifluoro-1-(2-chloropyridin-3-yl)ethan-1-one: . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4F3NO2 |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h1-3H,(H,11,13) |
InChI Key |
HYESSKQCQMMNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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